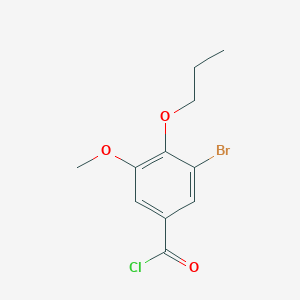

3-Bromo-5-methoxy-4-propoxybenzoyl chloride

Description

Structural Characterization of 3-Bromo-5-methoxy-4-propoxybenzoyl Chloride

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1160250-42-9, establishing its unique chemical identity within international databases. The molecular designation reflects the positioning of three distinct substituents on a benzoyl chloride framework, with the bromine atom occupying the 3-position, a methoxy group at the 5-position, and a propoxy moiety at the 4-position relative to the carbonyl-containing substituent.

The molecular formula C₁₁H₁₂BrClO₃ indicates a composition containing eleven carbon atoms, twelve hydrogen atoms, one bromine atom, one chlorine atom, and three oxygen atoms. This arrangement yields a molecular weight of 307.57 grams per mole, positioning the compound within the medium molecular weight range for organic synthetic intermediates. The presence of both bromine and chlorine atoms introduces significant electronegativity differences within the molecular framework, influencing both physical properties and reactivity patterns. The methoxy and propoxy substituents contribute to the overall lipophilicity of the molecule while providing sites for potential hydrogen bonding interactions through their oxygen atoms.

The Simplified Molecular Input Line Entry System representation "CCCOC1=C(Br)C=C(C=C1OC)C(=O)Cl" provides a linear notation that captures the complete connectivity pattern of the molecule. This notation system reveals the aromatic ring substitution pattern and clearly delineates the propoxy chain extension from the aromatic core. The systematic analysis of this molecular formula demonstrates the compound's classification as an acid chloride derivative, specifically a substituted benzoyl chloride with both electron-withdrawing and electron-donating substituents that create a complex electronic environment within the aromatic system.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigation of this compound requires consideration of X-ray diffraction principles that govern the determination of atomic arrangements in crystalline solids. The technique of X-ray crystallography provides fundamental insights into the three-dimensional molecular architecture by measuring the angles and intensities of diffracted X-ray beams from crystal lattices. For this compound, the crystallographic analysis would reveal the precise positioning of the bromine, chlorine, and oxygen atoms relative to the aromatic benzene ring system, providing crucial information about bond lengths, bond angles, and intermolecular interactions.

The crystallographic data collection process involves mounting suitable crystals in an intense beam of monochromatic X-rays, typically requiring crystal dimensions larger than 0.1 millimeters in all directions. The resulting diffraction patterns capture the regular arrangement of atoms within the crystal lattice, with each compound producing a unique diffraction signature. For this compound, the presence of heavy atoms such as bromine and chlorine enhances the scattering contrast, potentially facilitating structure determination through direct methods or heavy atom techniques.

The three-dimensional conformational studies would examine the preferred spatial arrangements of the propoxy side chain relative to the aromatic ring plane, considering steric interactions between substituents and electronic effects that influence molecular geometry. The carbonyl chloride functionality introduces planarity constraints due to the sp² hybridization of the carbonyl carbon, while the methoxy and propoxy groups exhibit rotational freedom around their respective carbon-oxygen bonds. Computational modeling combined with experimental crystallographic data provides comprehensive understanding of the conformational landscape and preferred molecular geometries in both solid state and solution phases.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for structural elucidation of this compound, providing detailed information about the magnetic environments of carbon and hydrogen nuclei within the molecular framework. The proton Nuclear Magnetic Resonance spectrum reveals characteristic resonance patterns corresponding to the aromatic protons, methoxy group, and propoxy chain components. The aromatic region typically exhibits signals between 7.0 and 8.5 parts per million, with the exact chemical shifts influenced by the electron-withdrawing effects of the bromine atom and carbonyl chloride group, contrasted against the electron-donating effects of the methoxy and propoxy substituents.

The propoxy chain generates a distinctive splitting pattern in the proton Nuclear Magnetic Resonance spectrum, with the terminal methyl group appearing as a triplet around 1.0-1.2 parts per million, the central methylene group exhibiting a quartet pattern around 1.6-1.8 parts per million, and the oxygen-bonded methylene displaying a triplet around 4.0-4.2 parts per million. The methoxy group contributes a characteristic singlet around 3.8-4.0 parts per million, representing the three equivalent protons bonded to the aromatic oxygen atom. Integration ratios provide quantitative confirmation of the proposed structure, with the aromatic protons, methoxy group, and propoxy chain contributing in the expected 2:3:7 ratio.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule, with the carbonyl carbon of the acid chloride functionality appearing significantly downfield around 160-170 parts per million due to the combined deshielding effects of the oxygen and chlorine atoms. The aromatic carbon atoms exhibit chemical shifts between 110 and 160 parts per million, with specific values dependent upon their substitution patterns and proximity to electron-withdrawing or electron-donating groups. The propoxy and methoxy carbon atoms provide additional structural confirmation, with the methoxy carbon appearing around 55-56 parts per million and the propoxy carbons distributed across the aliphatic region from 10 to 70 parts per million according to their respective electronic environments.

Infrared Spectroscopy of Functional Groups

Infrared spectroscopy provides comprehensive functional group identification for this compound through characteristic vibrational frequencies that correspond to specific bond types and molecular environments. The carbonyl stretching vibration of the acid chloride functionality represents the most diagnostic feature in the infrared spectrum, typically appearing as a strong absorption band around 1760-1780 wavenumbers due to the electron-withdrawing effect of the chlorine atom that increases the carbonyl bond strength and vibrational frequency compared to other carbonyl-containing compounds.

The aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions in the 1450-1600 wavenumber region, with specific frequencies influenced by the substitution pattern on the benzene ring. The presence of the bromine atom introduces additional complexity to the aromatic vibrational modes, while the methoxy and propoxy substituents contribute characteristic carbon-oxygen stretching vibrations around 1200-1300 wavenumbers. The asymmetric and symmetric stretching modes of the methoxy group generate absorptions around 2800-3000 wavenumbers, overlapping with the alkyl carbon-hydrogen stretching frequencies from the propoxy chain.

The fingerprint region below 1200 wavenumbers contains numerous absorption bands corresponding to carbon-carbon, carbon-oxygen, and carbon-halogen stretching vibrations, as well as various bending and deformation modes. The carbon-bromine stretching vibration typically appears around 500-700 wavenumbers, while the carbon-chlorine stretch of the acid chloride group contributes to absorptions in the 600-800 wavenumber range. These characteristic frequencies provide definitive confirmation of the molecular structure and enable differentiation from closely related compounds through comparison of spectral patterns and relative intensities.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 307, corresponding to the intact molecular structure with the expected isotope pattern reflecting the presence of bromine and chlorine atoms that exhibit distinctive isotopic signatures. The bromine isotope pattern shows peaks separated by two mass units with approximately 1:1 intensity ratio, while the chlorine isotope pattern contributes additional complexity with peaks separated by two mass units in approximately 3:1 intensity ratio.

The fragmentation pathways typically involve initial loss of the chlorine atom from the carbonyl group, generating a fragment ion at mass-to-charge ratio 272 that retains the complete aromatic system with all substituents intact. Subsequent fragmentation may involve loss of the propoxy group through alpha cleavage adjacent to the aromatic oxygen, producing ions around mass-to-charge ratio 229. The methoxy group loss represents another common fragmentation pathway, yielding ions at mass-to-charge ratio 257 when occurring from the molecular ion or at correspondingly lower masses when combined with other fragmentation processes.

The base peak in the mass spectrum often corresponds to formation of substituted tropylium ions through rearrangement processes involving the aromatic ring system and adjacent substituents. These ions typically appear around mass-to-charge ratio 155-185, depending on which substituents remain attached to the seven-membered ring structure. Additional diagnostic fragments include the propyl cation at mass-to-charge ratio 43, the methoxy fragment at mass-to-charge ratio 31, and various combinations of these losses that provide comprehensive structural fingerprinting. The fragmentation patterns enable unambiguous identification of the compound and differentiation from structural isomers through comparison of relative intensities and specific fragmentation pathways characteristic of the substitution pattern on the aromatic ring.

Properties

IUPAC Name |

3-bromo-5-methoxy-4-propoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO3/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUORCHDPYWAFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701260371 | |

| Record name | 3-Bromo-5-methoxy-4-propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160250-42-9 | |

| Record name | 3-Bromo-5-methoxy-4-propoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methoxy-4-propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Bromo-5-methoxy-4-propoxybenzoic acid

- The substituted benzoic acid precursor is generally prepared by selective bromination and alkoxy substitution on the benzene ring.

- The propoxy and methoxy groups are introduced via nucleophilic aromatic substitution or alkylation reactions on hydroxy-substituted benzoic acid derivatives.

- Bromination is carried out using bromine in the presence of catalysts such as iron powder, maintaining low temperatures (around 5 °C to 25 °C) to control regioselectivity and prevent over-bromination.

- Reaction monitoring is done by thin-layer chromatography (TLC) to ensure completion.

Conversion to 3-Bromo-5-methoxy-4-propoxybenzoyl chloride

- The benzoic acid is dissolved in an inert solvent such as toluene.

- Thionyl chloride is added along with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

- The mixture is heated to approximately 65 °C and stirred for several hours (typically 6-7 hours).

- After reaction completion, the mixture is concentrated to dryness under reduced pressure to yield the acid chloride.

- The product is often used directly in subsequent reactions without further purification due to its sensitivity.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of substituted benzoic acid | Bromine, Fe powder, solvent | 5–25 | 2 | ~97.6 | Controlled addition to avoid side reactions |

| Alkoxy substitution (methoxy/propoxy groups) | Sodium methoxide or alkyl halides | Reflux (65) | 7 | 81–92 | Partial hydrolysis monitored by TLC |

| Chlorination to benzoyl chloride | Thionyl chloride, DMF catalyst, toluene | 65 | 7 | ~100 | Direct use without purification |

- The bromination step proceeds via electrophilic aromatic substitution, where bromine electrophile attacks the aromatic ring activated by electron-donating groups (methoxy and propoxy).

- The chlorination step involves nucleophilic attack of the carboxylate oxygen on thionyl chloride, forming an intermediate chlorosulfite that decomposes to the acid chloride and releases sulfur dioxide and hydrogen chloride gases.

- Use of DMF catalyzes the chlorination by forming a reactive Vilsmeier intermediate, enhancing the reaction rate.

- Strict temperature control and inert atmosphere (nitrogen or argon) are necessary to prevent hydrolysis or side reactions.

| Chlorinating Agent | Reaction Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Thionyl chloride | 60–70 °C | 6–8 hours | High (~95-100) | Commonly used, gaseous by-products require ventilation |

| Phosphorus pentachloride | Room temperature to 50 °C | 4–6 hours | Moderate to high | More reactive, may cause side reactions |

| Oxalyl chloride | 0–40 °C | 3–5 hours | High | Less common for this substrate |

- The preparation of this compound is well-established through the chlorination of the corresponding substituted benzoic acid.

- Thionyl chloride in toluene with DMF catalyst is the preferred method due to high yields and operational simplicity.

- Bromination and alkoxy substitution steps require careful control of temperature and stoichiometry to achieve regioselectivity and high purity.

- The acid chloride product is sensitive to moisture and is typically used immediately in further synthetic applications without extensive purification.

- Literature and patent sources confirm the robustness of this preparation route, with yields consistently above 90% for the acid chloride stage.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-propoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium, copper

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Conditions: Room temperature to reflux, depending on the specific reaction

Major Products Formed

The major products formed from these reactions include substituted benzoyl derivatives, such as amides, esters, and thioesters, depending on the nucleophile used in the substitution reaction .

Scientific Research Applications

3-Bromo-5-methoxy-4-propoxybenzoyl chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for proteomics research.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-propoxybenzoyl chloride involves its reactivity as a benzoyl chloride derivative. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

4-Bromobenzoyl Chloride (CAS 586-75-4)

Structural Differences :

- Simpler substitution pattern: Bromo group at the para position (position 4) on the benzene ring, lacking methoxy or propoxy groups.

Reactivity and Applications : - The para-bromo substituent directs electrophilic substitution reactions to the ortho and meta positions. Its lack of electron-donating alkoxy groups may result in slower nucleophilic acyl substitution compared to the target compound.

Safety Profile : - Requires immediate medical attention upon skin contact or inhalation, with protocols including soap washing and artificial respiration . In contrast, 3-Bromo-5-methoxy-4-propoxybenzoyl chloride’s additional alkoxy groups may alter its toxicity profile, though similar safety precautions are likely warranted.

5-Bromo-4-methoxythiophene-3-carbonyl Chloride (CAS 162848-22-8)

Structural Differences :

- Thiophene-based aromatic system (sulfur-containing heterocycle) instead of benzene.

- Bromo and methoxy groups at positions 5 and 4, respectively.

Reactivity and Applications : - Thiophene’s electron-rich nature enhances electrophilic reactivity compared to benzene derivatives. The carbonyl chloride group may exhibit greater susceptibility to nucleophilic attack, making this compound useful in synthesizing conjugated polymers or heterocyclic pharmaceuticals.

- The target compound’s benzene ring with multiple alkoxy groups may confer better thermal stability but lower solubility in polar solvents .

Data Table: Comparative Analysis

Research Findings and Key Insights

The bromo group’s position (meta vs. para) influences regioselectivity in subsequent reactions.

Heterocyclic vs. Benzene Systems :

- Thiophene-based analogs (e.g., CAS 162848-22-8) exhibit enhanced reactivity due to aromatic sulfur’s electron-donating effects, making them preferable for applications requiring rapid conjugation or polymerization .

Safety Considerations: All acyl chlorides require stringent safety measures (gloves, goggles, ventilation).

Biological Activity

3-Bromo-5-methoxy-4-propoxybenzoyl chloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

- Molecular Formula : C12H13BrClO3

- Molecular Weight : 303.59 g/mol

- CAS Number : 1160250-42-9

Target of Action

This compound is believed to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. Its structural similarity to other bioactive compounds suggests it may inhibit specific enzymes critical for disease progression.

Mode of Action

The compound's mode of action likely involves the inhibition of key enzymes, similar to other brominated compounds that have shown antimicrobial and antiviral properties. For instance, its structural analogs have been investigated for their ability to inhibit the Hepatitis C virus NS3 protease, indicating a potential mechanism for antiviral activity.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial effects. These effects are attributed to their ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways within microbial cells.

Antiviral Activity

Similar compounds have been studied for their antiviral properties, particularly against viruses such as Hepatitis C. The inhibition of viral proteases by these compounds suggests that this compound may also possess antiviral capabilities.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of brominated benzoyl chlorides. For instance:

- Antiviral Studies : In vitro studies demonstrated that related compounds effectively inhibited viral replication in cell cultures, suggesting a similar potential for this compound.

- Antimicrobial Efficacy : In vivo studies showed that these compounds could reduce bacterial load in infected animal models, highlighting their therapeutic potential against infections.

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | Antiviral Activity | Reference |

|---|---|---|---|

| This compound | Moderate | Potential | |

| 2-Bromo-5-(trifluoromethyl)aniline | High | Confirmed | |

| 2-Bromo-6-methylnicotinic acid | Low | Moderate |

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests that they are metabolized through hepatic pathways, with significant implications for their bioavailability and therapeutic efficacy. Studies on similar brominated compounds indicate that they undergo phase I and phase II metabolic reactions, influencing their pharmacological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-5-methoxy-4-propoxybenzoyl chloride, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via sequential alkoxylation and bromination of a benzoyl chloride precursor. A common approach involves:

- Step 1 : Methoxy and propoxy group introduction through nucleophilic aromatic substitution (NAS) on a brominated benzoyl chloride scaffold under anhydrous conditions .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted intermediates.

- Purity Validation : Use H/C NMR to confirm substitution patterns and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Residual solvents can be quantified via GC-MS .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use a fume hood to prevent inhalation of vapors .

- Reactivity : Avoid contact with water, alcohols, or strong bases to prevent violent hydrolysis. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (in CDCl) identifies methoxy ( 3.8–4.0 ppm), propoxy ( 1.0–1.5 ppm), and aromatic protons ( 6.5–7.5 ppm). C NMR confirms carbonyl ( 165–170 ppm) and brominated aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H] expected for CHBrClO).

- IR Spectroscopy : Detect carbonyl stretch (1760 cm) and C-Br bonds (550 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for acylation reactions using this benzoyl chloride in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane, THF) to minimize hydrolysis. For sterically hindered substrates, add catalytic DMAP to enhance reactivity .

- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., Fries rearrangement). Monitor progress via TLC (UV visualization).

- Design of Experiments (DOE) : Vary stoichiometry (1.2–2.0 equiv. benzoyl chloride), solvent polarity, and base (e.g., pyridine vs. triethylamine) to maximize yield .

Q. How can researchers resolve contradictions in reported reaction yields under varying catalytic conditions?

- Methodological Answer :

- Kinetic Studies : Perform time-dependent yield analyses (e.g., sampling at 1h intervals) to identify optimal reaction duration and byproduct formation pathways .

- Mechanistic Probes : Use deuterated solvents or isotopic labeling to trace intermediates. Computational modeling (DFT) can predict activation barriers for competing pathways .

- Cross-Validation : Replicate conflicting protocols with controlled moisture/oxygen levels (Schlenk line) to isolate environmental variables .

Q. What role does this compound play in synthesizing functionalized heterocycles, and how can selectivity challenges be addressed?

- Methodological Answer :

- Heterocycle Synthesis : The compound serves as an acylating agent for introducing bromo-alkoxy motifs into triazines (e.g., via nucleophilic substitution on 1,3,5-triazine derivatives) or thiophene-based scaffolds (e.g., Suzuki coupling with boronic acids) .

- Selectivity Challenges : Use directing groups (e.g., pyridyl) to control regiochemistry in cross-coupling reactions. For competing nucleophilic sites, employ protective groups (e.g., TMS for hydroxyl) during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.